molecular formula C24H37N3O5S B4109979 ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate

Cat. No. B4109979
M. Wt: 479.6 g/mol
InChI Key: ZWXQRWILNVETMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as ECGP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECGP belongs to the piperazinecarboxylate family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood. However, studies have suggested that ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate may enhance the activity of GABA receptors, leading to a reduction in neuronal excitability and a decrease in the symptoms of anxiety, depression, and neuropathic pain.
Biochemical and Physiological Effects:
ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its antinociceptive and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its high purity. ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate can be synthesized with a purity of over 95%, which ensures that the results of experiments are not influenced by impurities. Another advantage of using ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate is its well-characterized pharmacological profile. ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate has been extensively studied, and its pharmacological effects are well understood. However, one limitation of using ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its relatively low solubility in water. This can make it challenging to administer ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate to animals in experiments.

Future Directions

There are several future directions for research on ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate. One area of research is the development of new analogs of ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate with improved pharmacological properties. Another area of research is the investigation of the potential use of ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate and its effects on the brain.

Scientific Research Applications

Ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and antidepressant effects in animal models. ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

ethyl 4-[2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O5S/c1-5-32-24(29)26-13-11-25(12-14-26)22(28)17-27(21-9-7-6-8-10-21)33(30,31)23-19(3)15-18(2)16-20(23)4/h15-16,21H,5-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXQRWILNVETMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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